1-(benzenesulfonyl)-4-(4-fluoro-2-nitro-5-pyrrolidin-1-ylphenyl)piperazine
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Overview
Description
1-(benzenesulfonyl)-4-(4-fluoro-2-nitro-5-pyrrolidin-1-ylphenyl)piperazine is a complex organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a benzenesulfonyl group, a fluorinated nitroaromatic ring, and a pyrrolidine moiety attached to a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(benzenesulfonyl)-4-(4-fluoro-2-nitro-5-pyrrolidin-1-ylphenyl)piperazine typically involves multi-step organic reactions. One common synthetic route includes:
Fluorination: Substitution of a hydrogen atom with a fluorine atom on the aromatic ring.
Pyrrolidine Addition: Attachment of the pyrrolidine moiety to the aromatic ring.
Piperazine Coupling: Coupling of the modified aromatic ring with a piperazine derivative.
Benzenesulfonylation: Introduction of the benzenesulfonyl group to the piperazine ring.
Each step requires specific reaction conditions, such as the use of strong acids for nitration, fluorinating agents for fluorination, and appropriate catalysts for coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(benzenesulfonyl)-4-(4-fluoro-2-nitro-5-pyrrolidin-1-ylphenyl)piperazine can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of the nitro group to an amine.
Substitution: Replacement of functional groups with other substituents.
Coupling Reactions: Formation of new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Use of reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Use of nucleophiles or electrophiles depending on the desired substitution.
Coupling Reactions: Use of catalysts such as palladium or copper in the presence of ligands.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups to the aromatic ring.
Scientific Research Applications
1-(benzenesulfonyl)-4-(4-fluoro-2-nitro-5-pyrrolidin-1-ylphenyl)piperazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(benzenesulfonyl)-4-(4-fluoro-2-nitro-5-pyrrolidin-1-ylphenyl)piperazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(benzenesulfonyl)-4-(4-chloro-2-nitrophenyl)piperazine: Similar structure but with a chlorine atom instead of a fluorine atom.
1-(benzenesulfonyl)-4-(4-fluoro-2-aminophenyl)piperazine: Similar structure but with an amino group instead of a nitro group.
Uniqueness
1-(benzenesulfonyl)-4-(4-fluoro-2-nitro-5-pyrrolidin-1-ylphenyl)piperazine is unique due to the combination of its functional groups, which confer specific chemical and biological properties
Properties
IUPAC Name |
1-(benzenesulfonyl)-4-(4-fluoro-2-nitro-5-pyrrolidin-1-ylphenyl)piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN4O4S/c21-17-14-20(25(26)27)19(15-18(17)22-8-4-5-9-22)23-10-12-24(13-11-23)30(28,29)16-6-2-1-3-7-16/h1-3,6-7,14-15H,4-5,8-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRDWOSBAQOHCRF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C=C(C(=C2)N3CCN(CC3)S(=O)(=O)C4=CC=CC=C4)[N+](=O)[O-])F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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